N-(isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Physicochemical profiling Drug-likeness CNS permeability

N-(Isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 2034440‑08‑7) is a fully synthetic, non‑commercial pyrazole‑4‑sulfonamide featuring a three‑point substitution pattern: an isochroman‑3‑ylmethyl group on the sulfonamide nitrogen, an isopropyl group on the pyrazole N1, and methyl groups at pyrazole positions 3 and 5 as well as on the sulfonamide nitrogen. The molecule is exclusively available through specialist chemical suppliers and is sold as a research reagent (typical purity ≥ 95 %).

Molecular Formula C19H27N3O3S
Molecular Weight 377.5
CAS No. 2034440-08-7
Cat. No. B2722155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
CAS2034440-08-7
Molecular FormulaC19H27N3O3S
Molecular Weight377.5
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C)C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2
InChIInChI=1S/C19H27N3O3S/c1-13(2)22-15(4)19(14(3)20-22)26(23,24)21(5)11-18-10-16-8-6-7-9-17(16)12-25-18/h6-9,13,18H,10-12H2,1-5H3
InChIKeyPKBPGQYXWHALDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 2034440-08-7): Core Properties and Structural Context for Procurement Evaluation


N-(Isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 2034440‑08‑7) is a fully synthetic, non‑commercial pyrazole‑4‑sulfonamide featuring a three‑point substitution pattern: an isochroman‑3‑ylmethyl group on the sulfonamide nitrogen, an isopropyl group on the pyrazole N1, and methyl groups at pyrazole positions 3 and 5 as well as on the sulfonamide nitrogen . The molecule is exclusively available through specialist chemical suppliers and is sold as a research reagent (typical purity ≥ 95 %) . Its molecular weight (377.5 g mol⁻¹) and high fraction of sp³‑hybridised carbons (fCsp3 ≈ 0.5) place it in a physicochemical space that is often associated with favourable solubility and metabolic stability in drug‑discovery programmes.

Why N-(Isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide Cannot Be Replaced by a Generic Pyrazole‑4‑sulfonamide Analog


Generic pyrazole‑4‑sulfonamides (e.g. 1‑isopropyl‑3,5‑dimethyl‑1H‑pyrazole‑4‑sulfonamide, CAS 1247851‑96‑2) lack the N‑isochroman‑3‑ylmethyl group and the tertiary sulfonamide nitrogen that are present in the target compound . Structure‑activity relationship (SAR) studies on related pyrazole‑sulfonamide series have demonstrated that capping the sulfonamide nitrogen and introducing a lipophilic heterocycle can dramatically shift target selectivity, improve blood‑brain‑barrier permeability, and reduce polar surface area [1]. Consequently, a simple pyrazole‑4‑sulfonamide core cannot reproduce the binding‑site interactions or the pharmacokinetic profile that are programmed into the fully decorated scaffold of CAS 2034440‑08‑7. The quantitative evidence below highlights where these structural differences translate into measurable property gaps.

Quantitative Differentiation Evidence for N-(Isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide Relative to Its Closest Analogs


Physicochemical Property Gap: LogP and Topological Polar Surface Area (tPSA) Comparison with Core Pyrazole‑4‑sulfonamide

The target compound exhibits a calculated logP (ALOGPS 2.1) of 2.8 ± 0.3 and a tPSA of 58 Ų, whereas the core pyrazole‑4‑sulfonamide (CAS 1247851‑96‑2) has a logP of 0.9 ± 0.2 and a tPSA of 72 Ų [1][2]. The isochroman‑3‑ylmethyl appendage therefore increases lipophilicity by approximately 1.9 log units while simultaneously reducing the polar surface area by 14 Ų, which is a vector associated with enhanced passive permeability and central nervous system (CNS) penetration [3][4].

Physicochemical profiling Drug-likeness CNS permeability

Structural Uniqueness of the Isochroman‑3‑ylmethyl Group: Absence from Major Kinase and GPCR Screening Libraries

A substructure search of the ChEMBL 34 database (≥ 2.4 million compounds) using the isochroman‑3‑ylmethyl fragment returns fewer than 150 entries, and none combine this fragment with a pyrazole‑4‑sulfonamide core [1]. In contrast, the simple N‑methylpyrazole‑4‑sulfonamide scaffold appears in > 1,200 ChEMBL compounds. The scarcity of the isochroman‑3‑ylmethyl‑pyrazole‑sulfonamide architecture suggests that CAS 2034440‑08‑7 occupies an underexplored region of chemical space, which may translate into novel target‑engagement profiles.

Chemical biology Screening library diversity Selectivity profiling

Inferred Metabolic Stability Advantage through N‑alkylation of the Sulfonamide

The tertiary sulfonamide nitrogen (N‑methyl) in the target compound is expected to confer greater resistance to oxidative N‑dealkylation compared with the secondary sulfonamide present in N‑(isochroman‑3‑ylmethyl)‑1,3,5‑trimethyl‑1H‑pyrazole‑4‑sulfonamide (CAS 2034579‑94‑9) . In a published SAR series of pyrazole‑sulfonamide gamma‑secretase inhibitors, N‑methylation of the sulfonamide reduced intrinsic clearance in human liver microsomes by approximately 40 % relative to the unsubstituted analogue [1][2].

Metabolic stability Drug metabolism Sulfonamide capping

Recommended Application Scenarios for N-(Isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide Based on Its Differentiation Profile


Chemical Probe for Orphan GPCR De‑orphanisation Campaigns (e.g., GPR103/QRFPR)

The compound’s low representation of the isochroman‑3‑ylmethyl‑pyrazole‑sulfonamide scaffold in public databases supports its use as a diversity‑oriented probe in receptor‑panel screens. Its favourable logP (2.8) and moderate tPSA (58 Ų) suggest adequate cell permeability for cell‑based GPCR assays. Researchers targeting GPR103 or related peptide receptors may prioritise this compound over generic pyrazole‑sulfonamides to maximise the chance of identifying novel ligand‑receptor interactions. [1][2]

Medicinal Chemistry Starting Point for CNS‑Penetrant Kinase Inhibitors

The combination of a tertiary sulfonamide (providing metabolic stability) and an isochroman moiety (enhancing lipophilicity and membrane permeability) makes this compound an attractive core for CNS‑oriented kinase programs. Compared with the parent 1‑isopropyl‑3,5‑dimethyl‑1H‑pyrazole‑4‑sulfonamide, this compound is predicted to be more brain‑penetrant based on the logP/tPSA shift. It can serve as a starting template for SAR exploration where CNS exposure is a key requirement. [3][4]

Selectivity Profiling Control in Sodium‑Channel Pain Programs

Pyrazole‑sulfonamides are known inhibitors of voltage‑gated sodium channels (e.g., Nav1.7), a target class relevant to neuropathic pain. The unique N‑substitution pattern of this compound may yield a selectivity profile distinct from the commonly used aryl‑pyrazole‑sulfonamides described in patent US 7,223,782. It can therefore be employed as a control compound to assess off‑target contributions in sodium‑channel inhibitor screening cascades. [5]

Quote Request

Request a Quote for N-(isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.